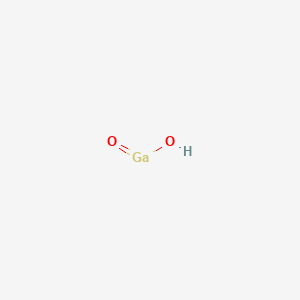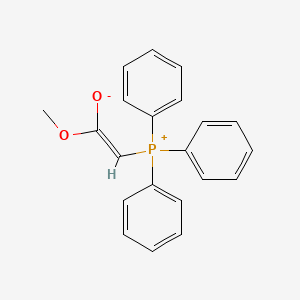
1-(3,7-Dimethyloctoxy)-4-methoxybenzene
Overview
Description
1-(3,7-Dimethyloctoxy)-4-methoxybenzene, also known as DMOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been studied for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. In materials science, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been used as a building block for the synthesis of novel polymers and materials.
Mechanism of Action
The mechanism of action of 1-(3,7-Dimethyloctoxy)-4-methoxybenzene varies depending on its application. In cancer research, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neuroscience, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In materials science, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene acts as a building block for the synthesis of novel polymers and materials through its ability to undergo various chemical reactions.
Biochemical and Physiological Effects
1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. In cancer research, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. In materials science, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,7-Dimethyloctoxy)-4-methoxybenzene in lab experiments is its ability to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. Another advantage is its ability to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. However, one limitation of using 1-(3,7-Dimethyloctoxy)-4-methoxybenzene in lab experiments is its low solubility in water, which may make it difficult to administer in certain applications.
Future Directions
There are several future directions for the study of 1-(3,7-Dimethyloctoxy)-4-methoxybenzene. In cancer research, future studies could focus on optimizing the synthesis of 1-(3,7-Dimethyloctoxy)-4-methoxybenzene and testing its efficacy in vivo. In neuroscience, future studies could investigate the potential of 1-(3,7-Dimethyloctoxy)-4-methoxybenzene as a neuroprotective agent in various neurodegenerative diseases. In materials science, future studies could focus on using 1-(3,7-Dimethyloctoxy)-4-methoxybenzene as a building block for the synthesis of novel materials with unique properties. Overall, 1-(3,7-Dimethyloctoxy)-4-methoxybenzene has the potential to make significant contributions to various fields of research and should continue to be studied in the future.
properties
IUPAC Name |
1-(3,7-dimethyloctoxy)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-14(2)6-5-7-15(3)12-13-19-17-10-8-16(18-4)9-11-17/h8-11,14-15H,5-7,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTKIXDRBOYDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408939 | |
| Record name | 1-(3,7-dimethyloctoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,7-Dimethyloctoxy)-4-methoxybenzene | |
CAS RN |
209347-80-8 | |
| Record name | 1-(3,7-dimethyloctoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)

![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342374.png)
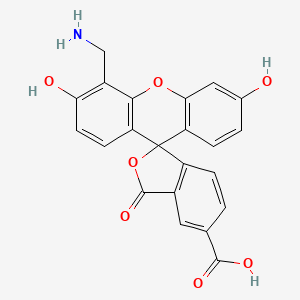
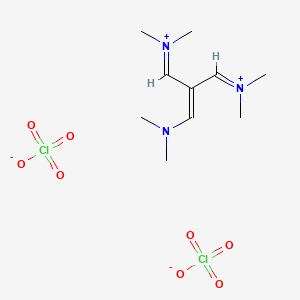

![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)
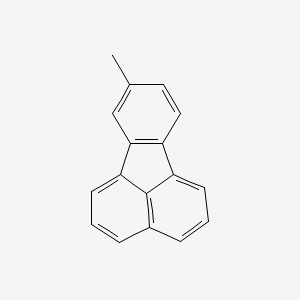
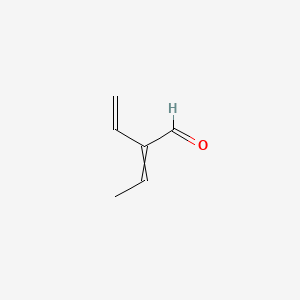
![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)
